

An In-depth Technical Guide to Ethyl 4-ethynylbenzoate: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Ethyl 4-Ethynylbenzoate*

Cat. No.: *B180832*

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Abstract

Ethyl 4-ethynylbenzoate is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a terminal alkyne and an ethyl ester attached to a benzene ring, providing two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **Ethyl 4-ethynylbenzoate**, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its key reactions and quantitative data are presented to facilitate its use in research and development.

Chemical and Physical Properties

Ethyl 4-ethynylbenzoate is a colorless to light yellow solid at temperatures below 28°C and a liquid above this temperature.^[1] It is characterized by the presence of a terminal acetylene group, which is a key functional group for a variety of coupling reactions, and an ethyl ester group, which can be further modified. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₂	[2]
Molecular Weight	174.20 g/mol	[2]
CAS Number	10602-03-6	[1][2]
Melting Point	28 °C	[1]
Boiling Point	257.1±23.0 °C (Predicted)	[1]
Density	1.08±0.1 g/cm ³ (Predicted)	[1]
Appearance	Colorless to light yellow solid (<28°C) or liquid (>28°C)	[1]
Storage Temperature	2-8°C or Refrigerated (0-10°C)	[1]
Solubility	Soluble in organic solvents such as ethanol and ether.	[3]
Synonyms	4- (Ethoxycarbonyl)phenylacetylene, Ethyl p-ethynylbenzoate	

Synthesis of Ethyl 4-ethynylbenzoate

A common synthetic route to **Ethyl 4-ethynylbenzoate** involves the desilylation of a protected precursor, ethyl 4-((trimethylsilyl)ethynyl)benzoate.[1][4] The synthesis generally proceeds in two steps: a Sonogashira coupling to introduce the protected alkyne, followed by deprotection.

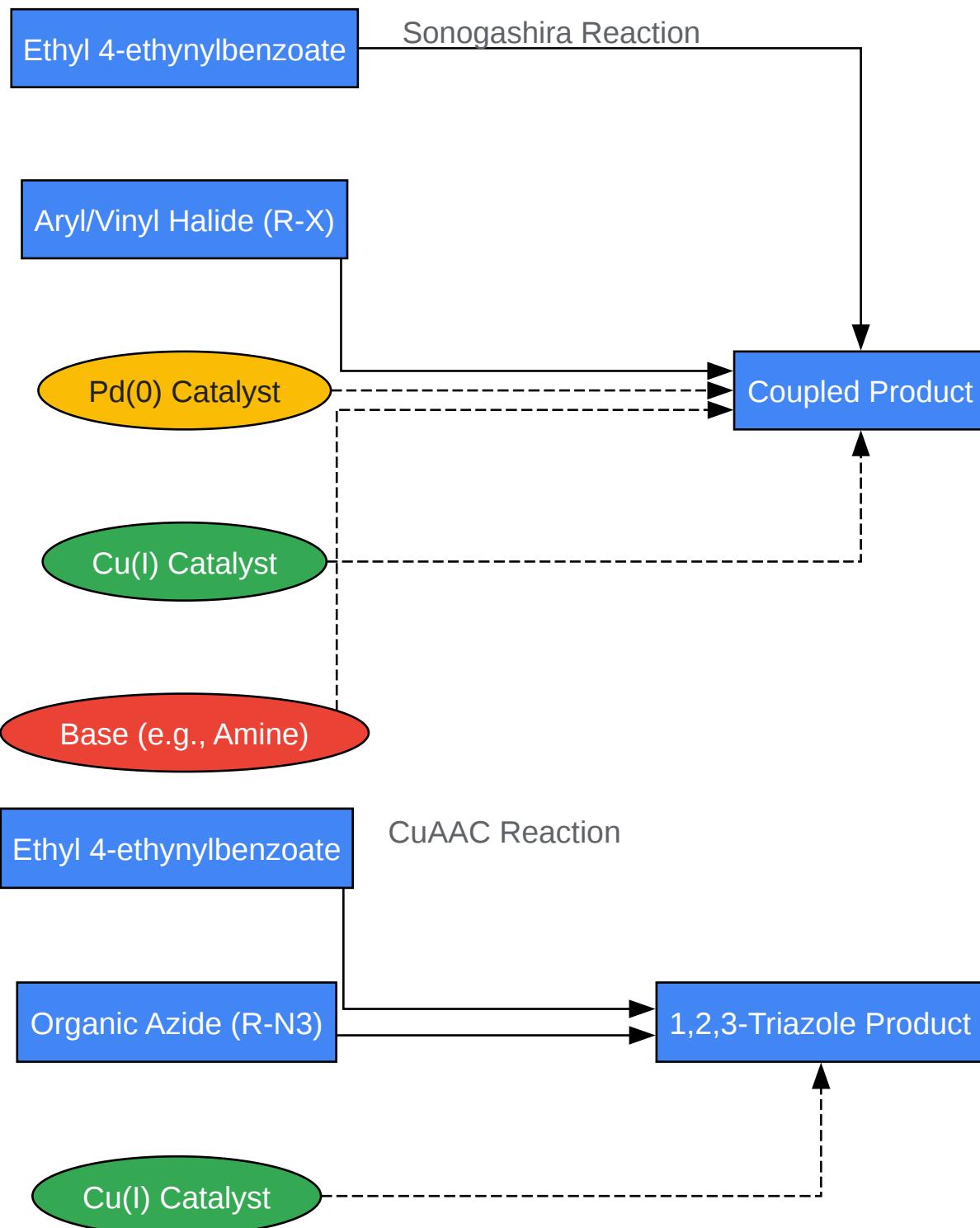
- Sonogashira Coupling: Ethyl 4-iodobenzoate is coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in a suitable solvent like DMF with a base such as triethylamine.[1][4]
- Deprotection: The resulting ethyl 4-((trimethylsilyl)ethynyl)benzoate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl protecting group, yielding **Ethyl 4-ethynylbenzoate**.[1][4]

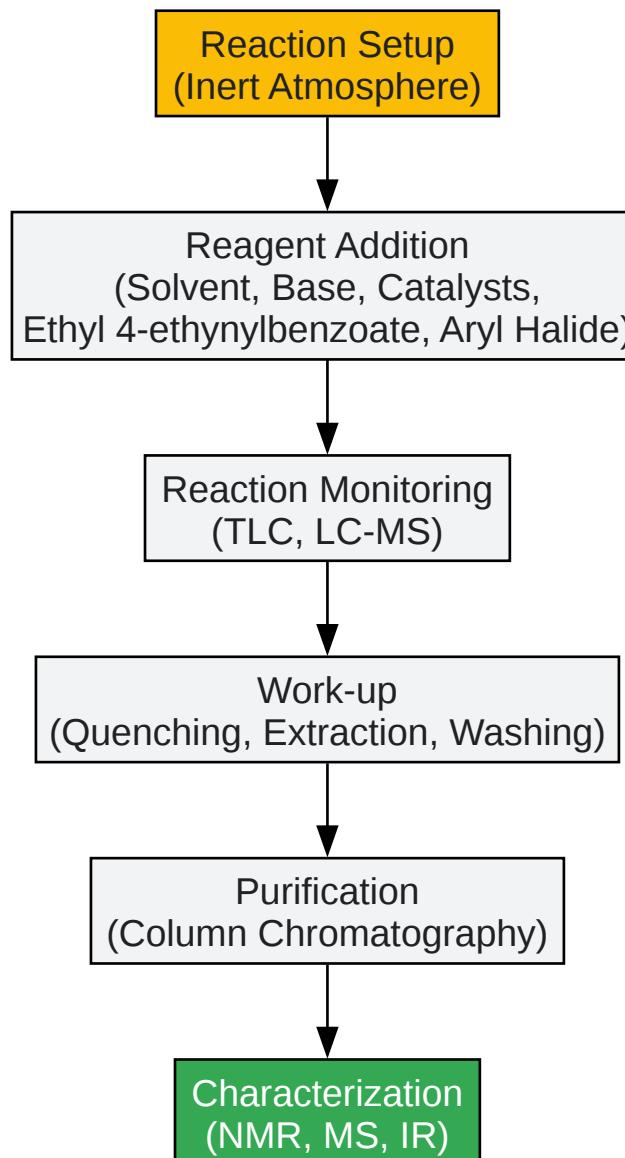
Reactivity of Ethyl 4-ethynylbenzoate

The reactivity of **Ethyl 4-ethynylbenzoate** is dominated by its two functional groups: the terminal alkyne and the ethyl ester. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions.

Sonogashira Coupling

The terminal alkyne of **Ethyl 4-ethynylbenzoate** readily participates in Sonogashira cross-coupling reactions with aryl or vinyl halides.^{[5][6]} This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are important structural motifs in many pharmaceuticals and functional materials.^[5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.^{[5][6]}





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